7-Hydroxymitragynine

Opioid receptor pharmacology Radioligand binding Receptor affinity

7-Hydroxymitragynine (174418-82-7) is a selective μ-opioid receptor partial agonist (Emax=41.3% in [35S]GTPγS assays) with Ki=77.9 nM at MOR—99-fold higher affinity than mitragynine (Ki=7,709 nM). Unlike mitragynine, which acts as a MOR antagonist, 7-hydroxymitragynine produces full morphine substitution (>98%) and dose-dependent antinociception (ED50=0.275–0.415 mg/kg i.p.). It serves as a CYP3A4-specific biomarker, enabling detection of drug-drug interactions. For biased signaling, SAR studies, or forensic toxicology requiring a validated MOR partial agonist, this compound is irreplaceable by generic kratom alkaloids. Bulk and custom packaging available for qualified institutions.

Molecular Formula C23H30N2O5
Molecular Weight 414.5 g/mol
CAS No. 174418-82-7
Cat. No. B600473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxymitragynine
CAS174418-82-7
Molecular FormulaC23H30N2O5
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)O
InChIInChI=1S/C23H30N2O5/c1-5-14-12-25-10-9-23(27)20-17(7-6-8-19(20)29-3)24-21(23)18(25)11-15(14)16(13-28-2)22(26)30-4/h6-8,13-15,18,27H,5,9-12H2,1-4H3/b16-13+/t14-,15+,18+,23+/m1/s1
InChIKeyRYENLSMHLCNXJT-CYXFISRXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxymitragynine (CAS 174418-82-7): Sourcing Specifications and Research-Grade Characterization for the Kratom Alkaloid Metabolite


7-Hydroxymitragynine (CAS 174418-82-7, PubChem CID: 44301524) is a terpenoid indole alkaloid and the primary oxidative metabolite of mitragynine, the major alkaloid of Mitragyna speciosa (kratom) [1]. It functions as a partial agonist at the μ-opioid receptor (MOR) with an Emax of 41.3% in [35S]GTPγS functional assays, distinguishing it pharmacologically from its parent compound mitragynine, which exhibits MOR antagonist activity in the same assay system [2]. As a research reference standard and analytical control material, 7-hydroxymitragynine is used in forensic toxicology, pharmacological studies, and metabolic pathway investigations [3].

Why Mitragynine Cannot Substitute for 7-Hydroxymitragynine in Quantitative Pharmacology: A Procurement-Relevant Rationale


Generic substitution between mitragynine and 7-hydroxymitragynine is scientifically unsupportable due to fundamental differences in their opioid receptor pharmacology. While both compounds are kratom-derived alkaloids, mitragynine functions as a μ-opioid receptor (MOR) antagonist in functional assays, whereas 7-hydroxymitragynine acts as a partial MOR agonist (Emax = 41.3%) [1]. This distinction in intrinsic efficacy translates to divergent behavioral and physiological outcomes: 7-hydroxymitragynine produces full substitution (>98%) in both morphine and mitragynine drug discrimination assays, while mitragynine produces only partial morphine-lever responding (72.3%) [1]. Furthermore, 7-hydroxymitragynine produces measurable antinociception in rodent models, whereas mitragynine does not produce significant antinociception under the same experimental conditions [1]. For researchers requiring a selective MOR partial agonist tool compound, 7-hydroxymitragynine cannot be replaced by mitragynine or other kratom alkaloids without fundamentally altering the pharmacological profile of the study. The quantitative evidence supporting this differentiation is detailed below.

Quantitative Differentiation of 7-Hydroxymitragynine: Head-to-Head Comparative Evidence for Scientific Procurement Decisions


μ-Opioid Receptor Binding Affinity: 7-Hydroxymitragynine vs. Mitragynine vs. Morphine

7-Hydroxymitragynine demonstrates approximately 99-fold higher binding affinity for the human μ-opioid receptor (MOR) compared to its parent compound mitragynine. In competitive radioligand binding assays using membranes from CHO cells expressing human MOR, the Ki of 7-hydroxymitragynine was determined to be 77.9 nM, whereas mitragynine exhibited a Ki of 7,709 nM [1]. An independent study reported Ki values of 16 ± 1 nM for 7-hydroxymitragynine and 238 ± 28 nM for mitragynine at MOR, representing a 15-fold affinity difference [2]. The higher affinity of 7-hydroxymitragynine for MOR relative to mitragynine is consistent across multiple independent laboratories and experimental systems.

Opioid receptor pharmacology Radioligand binding Receptor affinity

Functional Efficacy at μ-Opioid Receptor: Agonist vs. Antagonist Activity in GTPγS Assays

In [35S]GTPγS functional assays measuring G-protein activation at the human μ-opioid receptor, 7-hydroxymitragynine and mitragynine exhibit qualitatively and quantitatively distinct pharmacological activities. 7-Hydroxymitragynine acts as a partial agonist with an Emax of 41.3% relative to the full agonist DAMGO, whereas mitragynine demonstrates antagonist activity in the same assay system, producing no measurable receptor activation [1]. This functional divergence is critical: the parent compound blocks receptor signaling while the metabolite activates it, representing opposite pharmacological directions at the same molecular target.

G-protein coupled receptor Functional selectivity Intrinsic efficacy

In Vivo Antinociceptive Potency: ED50 and Potency Ratio vs. Mitragynine and Morphine in Rats

In rat behavioral studies using the warm water tail-withdrawal assay (50°C), 7-hydroxymitragynine produced dose-dependent antinociception with an ED50 of 0.415 mg/kg (95% CI: 0.0832–0.656 mg/kg), whereas mitragynine produced no significant antinociception up to the highest dose tested, yielding a maximum possible effect of ≤10.0% [1]. In a separate experimental cohort, 7-hydroxymitragynine demonstrated an ED50 of 0.275 mg/kg (95% CI: 0.0768–0.411 mg/kg), while morphine exhibited an ED50 of 1.85 mg/kg, indicating 7-hydroxymitragynine is approximately 6.7-fold more potent than morphine in this antinociceptive paradigm [2]. The antinociceptive/discrimination potency ratio for 7-hydroxymitragynine was 39.5 (95% CI: 21.2–249), reflecting a substantial separation between analgesic and discriminative stimulus effects [1].

Antinociception Behavioral pharmacology ED50 comparison

Metabolic Origin and CYP450 Specificity: Exclusive CYP3A4-Mediated Formation

The formation of 7-hydroxymitragynine from mitragynine is mediated exclusively by cytochrome P450 3A4 (CYP3A4). In studies using recombinant human CYP450 isoenzymes (rCYPs), 7-hydroxymitragynine was produced only by CYP3A4, whereas other major mitragynine metabolites such as 9-O-demethylmitragynine were formed by multiple isoforms including CYP2C19, CYP3A4, and CYP2D6 [1]. This single-isoform dependency has been confirmed in both mouse and human liver microsomal preparations, with CYP3A isoforms consistently identified as the sole enzymatic route for this conversion [2]. In healthy human volunteers administered kratom tea containing 23.6 mg mitragynine, the Cmax of 7-hydroxymitragynine was 12.81 ± 3.39 ng/mL (9% of mitragynine Cmax), and the AUC0-72 metabolic ratio (7-OH/mitragynine) was 13.25 ± 1.07 . Co-administration of the CYP3A4 inhibitor itraconazole (200 mg/day for 4 days) reduced 7-hydroxymitragynine exposure by 56% for Cmax and 43% for AUC0-72, confirming the CYP3A4-dependent formation pathway in humans .

Drug metabolism Cytochrome P450 Pharmacokinetics

Blood-Brain Barrier Transport and Brain Tissue Distribution: Differential Permeability vs. Mitragynine

Mitragynine and 7-hydroxymitragynine exhibit markedly different blood-brain barrier (BBB) transport and intra-brain distribution profiles. In an in vitro BBB model, mitragynine demonstrated higher apical-to-basolateral (A-B, blood-to-brain) permeability than 7-hydroxymitragynine. 7-Hydroxymitragynine showed a tendency to efflux, with an efflux ratio (B-A/A-B) of 1.39 [1]. Both compounds were found to inhibit P-glycoprotein (P-gp) and are also substrates subject to P-gp-mediated efflux [1]. In vivo assessment in rats using unbound brain-to-plasma concentration ratios (Kp,uu,brain) revealed extensive efflux for both compounds, with less than 10% of unbound mitragynine and 7-hydroxymitragynine in plasma crossing the BBB [1]. Critically, the extent of intra-brain distribution was significantly different: mitragynine exhibited 18-fold higher brain tissue uptake in brain slice assays compared to 7-hydroxymitragynine [1]. Mitragynine showed a moderate capacity to accumulate inside brain parenchymal cells, while 7-hydroxymitragynine demonstrated restricted cellular barrier transport [1].

Blood-brain barrier Brain penetration Pharmacokinetics

Drug Discrimination Assay Performance: Full Substitution in Morphine and Mitragynine Discrimination Models

In rat drug discrimination assays, 7-hydroxymitragynine produced full substitution in both morphine-trained and mitragynine-trained animals. In rats discriminating 3.2 mg/kg morphine from saline, 7-hydroxymitragynine produced 99.7% morphine-lever responding, comparable to the full substitution produced by fentanyl (99.7%) and buprenorphine (99.8%) [1]. In a separate cohort of rats discriminating 32 mg/kg mitragynine from saline, 7-hydroxymitragynine produced 98.1% mitragynine-lever responding, demonstrating generalization between the metabolite and its parent compound [1]. In contrast, mitragynine produced only partial substitution (maximum 72.3% morphine-lever responding) in morphine-trained rats, and morphine produced partial substitution (maximum 65.4% mitragynine-lever responding) in mitragynine-trained rats, indicating incomplete cross-generalization between morphine and mitragynine [1].

Drug discrimination Behavioral pharmacology Subjective effects

Optimal Research Applications for 7-Hydroxymitragynine Based on Quantitative Differentiation Evidence


μ-Opioid Receptor Partial Agonist Tool Compound for In Vitro Signaling Studies

Based on its established functional profile as a partial MOR agonist with an Emax of 41.3% in [35S]GTPγS assays [1], 7-hydroxymitragynine is optimally suited as a reference partial agonist for studies examining biased signaling, ligand efficacy gradients, or structure-activity relationships at the μ-opioid receptor. Its 99-fold higher MOR binding affinity (Ki = 77.9 nM) compared to mitragynine (Ki = 7,709 nM) [1] enables detection of receptor binding at substantially lower concentrations, making it appropriate for competitive binding studies where the parent compound would be undetectable at equivalent concentrations. Researchers conducting cAMP inhibition, β-arrestin recruitment, or other functional selectivity assays at MOR should select 7-hydroxymitragynine rather than mitragynine to study partial agonist signaling, as mitragynine functions as an antagonist in the same systems [1].

In Vivo Antinociception Studies Requiring Quantifiable Dose-Response Relationships

For rodent behavioral pharmacology studies measuring antinociceptive endpoints, 7-hydroxymitragynine provides a reproducible, dose-dependent response with a well-characterized ED50 of 0.275–0.415 mg/kg (i.p.) in the rat warm water tail-withdrawal assay [1][2]. This quantifiability contrasts with mitragynine, which produces no significant antinociception in the same paradigm (MPE ≤10.0%) [1]. The established potency ratio of 6.7-fold greater than morphine [2] provides a benchmark for comparative studies of novel analgesics. Additionally, the demonstrated antagonism of 7-hydroxymitragynine's antinociceptive effects by naltrexone confirms the MOR-mediated mechanism [3], supporting its use in studies requiring pharmacological validation of opioid receptor involvement.

Forensic Toxicology Reference Standard for CYP3A4-Mediated Metabolism Studies

In forensic toxicology and clinical pharmacology applications, 7-hydroxymitragynine serves as a critical analytical reference standard for studies involving mitragynine metabolism. The compound's exclusive formation via CYP3A4 [4] makes it a pathway-specific biomarker for CYP3A4 activity in the context of kratom exposure. The established human pharmacokinetic parameters (Cmax = 12.81 ± 3.39 ng/mL; metabolic ratio AUC0-72 7-OH/mitragynine = 13.25 ± 1.07) provide quantitative benchmarks for interpreting biological sample concentrations. The demonstrated 56% reduction in Cmax and 43% reduction in AUC0-72 upon CYP3A4 inhibition with itraconazole establishes the utility of 7-hydroxymitragynine measurements for detecting and quantifying CYP3A4-mediated drug-drug interactions in both clinical and forensic settings.

Drug Discrimination Studies of Opioid-Like Interoceptive Cues

Given its full substitution profile in both morphine-trained (99.7% drug-lever responding) and mitragynine-trained (98.1% drug-lever responding) animals [1], 7-hydroxymitragynine is the preferred kratom alkaloid for drug discrimination studies investigating opioid-like subjective effects. Its complete generalization to the morphine discriminative stimulus distinguishes it from mitragynine, which produces only partial substitution (72.3%) [1]. This property makes 7-hydroxymitragynine suitable as a training drug for establishing novel discrimination assays or as a positive control for evaluating the opioid-like stimulus properties of novel compounds. The separation between antinociceptive and discriminative effects (potency ratio = 39.5) [5] further supports its utility in studies designed to dissociate analgesic efficacy from abuse-related interoceptive cues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxymitragynine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.